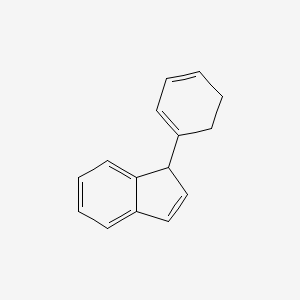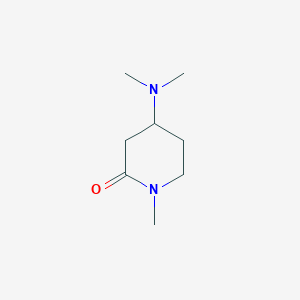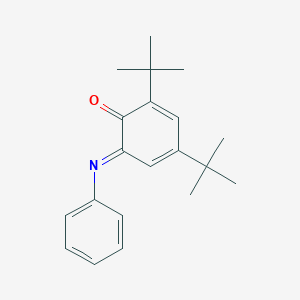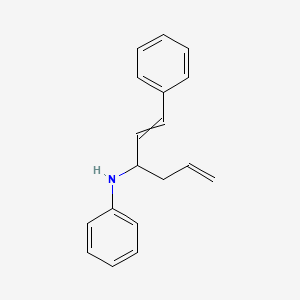![molecular formula C28H52Si5 B15161933 [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] CAS No. 146063-23-2](/img/structure/B15161933.png)
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] is a complex organosilicon compound with the molecular formula C28H52Si5. This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to organic groups. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] typically involves the reaction of silane precursors with organic compounds under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities.
化学反应分析
Types of Reactions
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The vinyl groups in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, typically used under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines can react with the vinyl groups in the presence of a catalyst, such as palladium or nickel complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
科学研究应用
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism by which [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. In biological systems, it may interact with cellular components, influencing processes such as cell adhesion and proliferation.
相似化合物的比较
Similar Compounds
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a similar structure but different functional groups.
Tetrakis(dimethylsilyl)methane: A compound with a central carbon atom bonded to four silicon atoms, each with two methyl groups.
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms bonded to three methyl groups each.
Uniqueness
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane] is unique due to its multiple vinyl groups, which provide sites for further chemical modification. This makes it a versatile building block for the synthesis of complex organosilicon materials with tailored properties.
属性
CAS 编号 |
146063-23-2 |
|---|---|
分子式 |
C28H52Si5 |
分子量 |
529.1 g/mol |
IUPAC 名称 |
tetrakis[2-[bis(ethenyl)-methylsilyl]ethyl]silane |
InChI |
InChI=1S/C28H52Si5/c1-13-29(9,14-2)21-25-33(26-22-30(10,15-3)16-4,27-23-31(11,17-5)18-6)28-24-32(12,19-7)20-8/h13-20H,1-8,21-28H2,9-12H3 |
InChI 键 |
MSLKEHBNVCXWJX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CC[Si](CC[Si](C)(C=C)C=C)(CC[Si](C)(C=C)C=C)CC[Si](C)(C=C)C=C)(C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium iodide](/img/structure/B15161852.png)
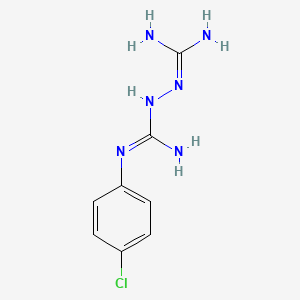
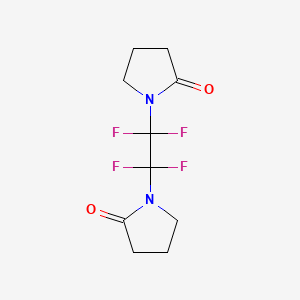


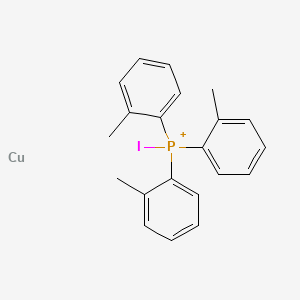
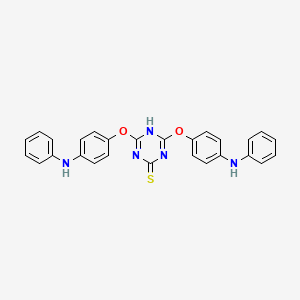
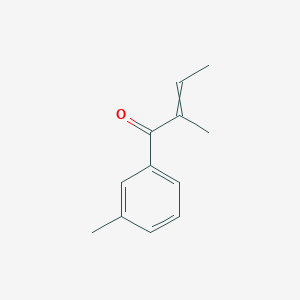
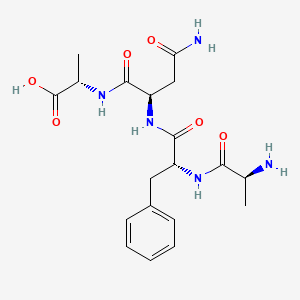
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
